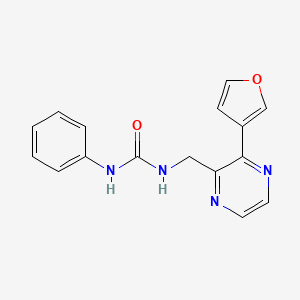
1-((3-(Furan-3-yl)pyrazin-2-yl)méthyl)-3-phénylurée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea is a synthetic organic compound that features a unique combination of furan, pyrazine, and phenylurea moieties
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
Target of Action
Furan derivatives have been found to interact with various targets or receptors in the body like mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it would affect. Based on the targets of similar compounds, it could potentially affect pathways related to neurotransmission, inflammation, or cell proliferation .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea typically involves the reaction of 3-(furan-3-yl)pyrazine-2-carbaldehyde with phenyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting from the synthesis of intermediate compounds such as 3-(furan-3-yl)pyrazine-2-carbaldehyde. The final step involves the reaction with phenyl isocyanate under optimized conditions to achieve large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted phenylurea derivatives.
Comparaison Avec Des Composés Similaires
- 1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide
Comparison: 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea stands out due to its unique combination of furan, pyrazine, and phenylurea moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(20-13-4-2-1-3-5-13)19-10-14-15(18-8-7-17-14)12-6-9-22-11-12/h1-9,11H,10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRBLLOURGYCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]aceticacid](/img/structure/B2495311.png)
![3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate](/img/structure/B2495312.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)

![5H-Benzimidazo[1,2-a]benzimidazole](/img/structure/B2495318.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495319.png)

![1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2495323.png)

![6-(4-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495326.png)
![2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495328.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2495329.png)

